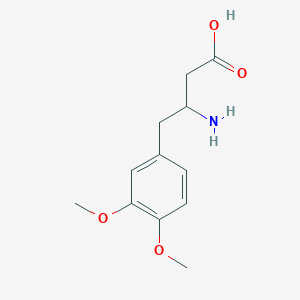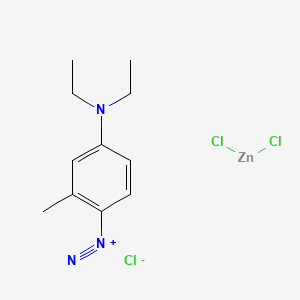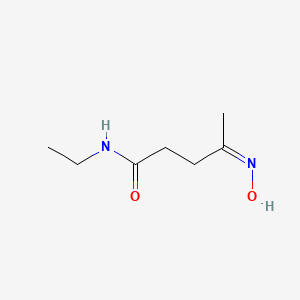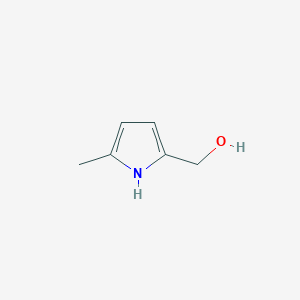
3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acide 3-amino-4-(3,4-diméthoxyphényl)butanoïque est un composé organique de formule moléculaire C12H17NO4. Il s’agit d’un dérivé de l’acide butyrique, comportant un groupe amino et un groupe diméthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Acide 3-amino-4-(3,4-diméthoxyphényl)butanoïque implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec le 3,4-diméthoxybenzaldéhyde et l’acide malonique disponibles dans le commerce.
Condensation de Knoevenagel : La première étape implique une réaction de condensation de Knoevenagel entre le 3,4-diméthoxybenzaldéhyde et l’acide malonique en présence d’une base telle que la pipéridine pour former l’acide 3,4-diméthoxycinnamique.
Réduction : L’acide 3,4-diméthoxycinnamique est ensuite réduit à l’aide d’un agent réducteur tel que l’hydrure de lithium et d’aluminium (LiAlH4) pour produire l’acide 3,4-diméthoxyphénylpropionique.
Amination : Enfin, l’acide 3,4-diméthoxyphénylpropionique subit une amination avec de l’ammoniac ou une source d’amine dans des conditions appropriées pour produire de l’Acide 3-amino-4-(3,4-diméthoxyphényl)butanoïque.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à flux continu, de systèmes de synthèse automatisés et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’Acide 3-amino-4-(3,4-diméthoxyphényl)butanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : Le groupe acide carboxylique peut être réduit en un alcool.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des réactifs électrophiles tels que l’acide nitrique (HNO3) pour la nitration ou le brome (Br2) pour la bromation sont utilisés.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation de dérivés alcooliques.
Substitution : Formation de composés aromatiques substitués.
Applications de la recherche scientifique
L’Acide 3-amino-4-(3,4-diméthoxyphényl)butanoïque a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et comme outil dans les dosages biochimiques.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
3-Amino-4-(3,4-dimethoxyphenyl)butyric Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de l’Acide 3-amino-4-(3,4-diméthoxyphényl)butanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Il peut interagir avec des enzymes, des récepteurs ou d’autres protéines, modulant leur activité.
Voies impliquées : Le composé peut influencer les voies de signalisation liées à l’inflammation, à la prolifération cellulaire et à l’apoptose.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(3,4-diméthoxyphényl)butanoïque : Structure similaire, mais sans le groupe amino.
Acide 3-amino-4-(2,4,5-trifluorophényl)butanoïque : Structure similaire, mais avec des substituants différents sur le cycle aromatique.
Unicité
L’Acide 3-amino-4-(3,4-diméthoxyphényl)butanoïque est unique en raison de la présence à la fois d’un groupe amino et d’un groupe diméthoxyphényle, qui confèrent des propriétés chimiques et des activités biologiques distinctes par rapport à ses analogues.
Cet article détaillé fournit un aperçu complet de l’Acide 3-amino-4-(3,4-diméthoxyphényl)butanoïque, couvrant sa synthèse, ses réactions chimiques, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3-amino-4-(3,4-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(13)7-12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15) |
Clé InChI |
YWZFGUUYMMYYJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(CC(=O)O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B12287839.png)


![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)


![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)


![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)


